molecular formula C11H21NO5S B3392769 tert-butyl (2R)-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate CAS No. 132482-10-1

tert-butyl (2R)-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate

Cat. No.: B3392769
CAS No.: 132482-10-1
M. Wt: 279.36 g/mol
InChI Key: HNCVRGCNKZVUSU-SECBINFHSA-N
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Description

Properties

IUPAC Name

tert-butyl (2R)-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5S/c1-11(2,3)17-10(13)12-7-5-6-9(12)8-16-18(4,14)15/h9H,5-8H2,1-4H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCVRGCNKZVUSU-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1COS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1COS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701136746
Record name 1,1-Dimethylethyl (2R)-2-[[(methylsulfonyl)oxy]methyl]-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701136746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132482-10-1
Record name 1,1-Dimethylethyl (2R)-2-[[(methylsulfonyl)oxy]methyl]-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132482-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (2R)-2-[[(methylsulfonyl)oxy]methyl]-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701136746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R)-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including cyclization reactions of appropriate precursors.

    Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is often introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Methanesulfonyloxy Group Addition: The methanesulfonyloxy group is introduced by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and scalable approach .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The methanesulfonyloxy group can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The pyrrolidine ring can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

    Substitution: Products depend on the nucleophile used, resulting in various substituted pyrrolidine derivatives.

    Reduction: The primary product is the corresponding alcohol.

    Oxidation: Products include ketones, aldehydes, or carboxylic acids, depending on the reaction conditions.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate involves its ability to act as a protecting group and a chiral auxiliary. The tert-butyl ester group protects carboxylic acids from unwanted reactions, while the methanesulfonyloxy group can be selectively substituted to introduce various functional groups. The pyrrolidine ring provides a chiral environment, facilitating the synthesis of enantiomerically pure compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations on the Pyrrolidine Ring

Sulfonate and Sulfonamide Derivatives

tert-Butyl (S)-2-[(Pyridin-2-ylsulfonyloxy)methyl]pyrrolidine-1-carboxylate (Compound 12a/b) Key Difference: Replaces mesyloxy with pyridin-2-ylsulfonyloxy. Reported ³¹P NMR shifts (δ = 15.44, 15.36) indicate distinct electronic environments compared to mesyl derivatives .

tert-Butyl (2R)-2-(Azidomethyl)pyrrolidine-1-carboxylate

  • Key Difference : Azide (-N₃) substituent instead of mesyloxy.
  • Impact : Azides are pivotal in "click chemistry" (e.g., CuAAC reactions). However, azides pose explosion risks, whereas mesyloxy derivatives are safer for handling .
Carbonyl and Hydroxy Derivatives

tert-Butyl (2R)-2-(2-Hydroxyethyl)pyrrolidine-1-carboxylate

  • Key Difference : Hydroxyethyl (-CH₂CH₂OH) substituent.
  • Impact : The hydroxyl group enables hydrogen bonding, increasing hydrophilicity (MW = 215.29 vs. 279.36 for the mesyloxy analog). This derivative is less reactive in substitution reactions .

tert-Butyl (2R)-2-(2-Bromoacetyl)pyrrolidine-1-carboxylate

  • Key Difference : Bromoacetyl (-COCH₂Br) group.
  • Impact : Bromine’s electronegativity enhances electrophilicity, making this compound a versatile alkylating agent (MW = 292.17 vs. 279.36). However, brominated compounds often require stricter safety protocols .

Physicochemical Properties

Property Mesyloxy Derivative Hydroxyethyl Analog Bromoacetyl Analog
Molecular Weight 279.36 215.29 292.17
Polarity High (due to -OSO₂CH₃) Moderate (due to -OH) Moderate (due to -Br)
Solubility Soluble in DCM, THF Soluble in polar solvents (e.g., MeOH) Soluble in halogenated solvents

Biological Activity

Introduction

tert-butyl (2R)-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate is a chemical compound with potential biological activity, particularly in pharmacology and medicinal chemistry. Its unique structure, featuring a pyrrolidine ring and a methanesulfonyloxy group, suggests various mechanisms of action that warrant investigation. This article provides an overview of its biological activity, including relevant research findings and case studies.

  • Molecular Formula : C11_{11}H21_{21}NO5_5S
  • CAS Number : 132482-09-8
  • Molecular Weight : 265.36 g/mol

1. Cellular Interactions

Research indicates that this compound may interact with various cellular pathways:

  • Gene Regulation : The compound has been noted to influence the expression of genes such as c-myc and c-fos, potentially impacting cell proliferation and differentiation .
  • Transcription Factor Modulation : It may repress the activity of transcription factors involved in inflammatory responses, such as NF-kappa-B, while activating others like AP-1 .

2. Immune Response Modulation

Studies have shown that this compound can bind to dendritic cells (DCs), leading to the down-regulation of T-lymphocyte proliferation. This suggests a potential role in immunosuppression, which could be beneficial in conditions requiring reduced immune activity .

3. Lipid Metabolism Alteration

The compound also appears to affect lipid metabolism by interacting with hepatocellular proteins involved in lipid storage and accumulation. This could have implications for metabolic disorders .

Case Study 1: In Vitro Analysis

A study investigated the effects of this compound on cultured human immune cells. The results indicated a significant reduction in T-cell proliferation upon treatment with the compound, suggesting its potential use in therapies aimed at modulating immune responses.

Case Study 2: In Vivo Efficacy

In an animal model, administration of the compound resulted in altered lipid profiles and reduced inflammatory markers, supporting its role in metabolic regulation. The study highlighted its potential therapeutic applications in obesity and related metabolic syndromes.

Table 1: Summary of Biological Activities

Activity Type Description References
Gene RegulationInfluences c-myc and c-fos expression
Immune ModulationDown-regulates T-cell proliferation
Lipid MetabolismAlters hepatocellular protein interactions

Table 2: Comparative Analysis with Related Compounds

Compound CAS Number Biological Activity
This compound132482-09-8Immune modulation, lipid metabolism
tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate141699-57-2Anti-inflammatory properties
(R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate1039826-29-3Nucleophilic substitution reactions

Q & A

Basic Research Questions

Q. What are the key synthetic routes for tert-butyl (2R)-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

  • The compound is synthesized via nucleophilic substitution or Mitsunobu reactions. A typical route involves reacting (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate with methanesulfonyl chloride in polar aprotic solvents (e.g., DMF or DCM) under inert atmospheres. Triethylamine is often used to scavenge HCl .
  • Optimization Tips :

  • Temperature : Reactions are conducted at 0–20°C to minimize side reactions .
  • Purification : Use silica gel chromatography (e.g., ethanol/chloroform 1:10) to isolate the product with >95% purity .
  • Monitoring : Track progress via TLC (Rf ~0.16 in ethanol/chloroform) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Structural Confirmation :

  • NMR : ¹H and ¹³C NMR identify methanesulfonyloxy (δ ~3.0 ppm for CH₃SO₃) and pyrrolidine ring protons (δ 1.4–3.5 ppm) .
  • HRMS : Exact mass calculated for C₁₂H₂₁NO₅S ([M+H]⁺): 292.1185; observed: 292.1190 .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) and GC-MS for volatile impurities .

Q. How does the methanesulfonyloxy group influence reactivity compared to tosyl or bromo analogs?

  • The methanesulfonyloxy group is a superior leaving group due to its electron-withdrawing nature, enabling faster nucleophilic substitutions (e.g., with amines or azides) than bromo analogs. However, it is less reactive than tosyl derivatives in polar solvents .
  • Example : Reaction with sodium azide in DMF at 60°C yields the azido derivative in 85% yield, compared to 72% for the bromo analog .

Advanced Research Questions

Q. How can stereochemical integrity be preserved during derivatization reactions?

  • Chiral Stability : The (2R) configuration is prone to racemization under strong acidic/basic conditions. Use mild reagents (e.g., NaBH₄ instead of LiAlH₄) and low temperatures (<40°C) .
  • Case Study : Hydrogenation of a propargyl derivative with Pd/C in methanol retained >98% enantiomeric excess (ee) .

Q. What strategies resolve contradictions in reported yields for nucleophilic substitutions?

  • Data Discrepancies : Yields vary due to solvent polarity (e.g., 75% in DMF vs. 60% in THF) and nucleophile strength.
  • Mitigation :

  • Pre-activate nucleophiles with crown ethers or phase-transfer catalysts .
  • Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps .

Q. How does the compound behave under thermal or oxidative stress, and what degradation products form?

  • Thermal Stability : Decomposes above 150°C, releasing CO₂ and tert-butanol. Major degradation products include pyrrolidine sulfonates .
  • Oxidative Pathways : Treating with KMnO₄ in acetone yields a ketone derivative (confirmed by IR carbonyl stretch at 1710 cm⁻¹) .

Methodological Insights

Q. What are best practices for large-scale synthesis while maintaining cost-efficiency?

  • Solvent Recycling : Recover DMF via vacuum distillation (≥90% recovery) .
  • Catalyst Choice : Use immobilized catalysts (e.g., polymer-supported DMAP) to reduce purification steps .

Q. How can computational modeling predict reaction outcomes or biological activity?

  • DFT Calculations : Predict nucleophilic substitution activation energies (e.g., ΔG‡ ≈ 25 kcal/mol for azide reactions) .
  • Docking Studies : The pyrrolidine ring shows affinity for neurotransmitter receptors (e.g., σ-1 receptors, RMSD <2.0 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl (2R)-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate
Reactant of Route 2
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tert-butyl (2R)-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.